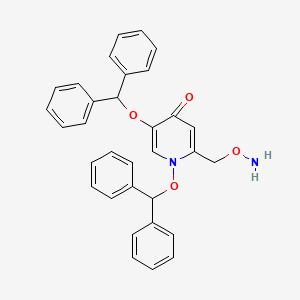
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridin-4-one core substituted with aminooxymethyl and dibenzhydryloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-4-one core, followed by the introduction of the aminooxymethyl group through nucleophilic substitution reactions. The dibenzhydryloxy groups are then added via etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The aminooxymethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridin-4-one core can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dibenzhydryloxy groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminooxymethyl)-1,5-diphenyloxypyridin-4-one
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxybenzene
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxypyrrole
Uniqueness
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridin-4-one core with aminooxymethyl and dibenzhydryloxy groups provides a versatile scaffold for further functionalization and application in various research fields.
Eigenschaften
Molekularformel |
C32H28N2O4 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2-(aminooxymethyl)-1,5-dibenzhydryloxypyridin-4-one |
InChI |
InChI=1S/C32H28N2O4/c33-36-23-28-21-29(35)30(37-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-34(28)38-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32H,23,33H2 |
InChI-Schlüssel |
TVGGYDWPNORBJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















